8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Description
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Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9/h2-3,6,11-12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDVBWHILFHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
pharmacological profile of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
This technical guide provides an in-depth pharmacological and medicinal chemistry profile of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine .
Content Type: Medicinal Chemistry & Pharmacological Scaffold Analysis Subject: 8-Methoxy-THBD (Tetrahydrobenzodiazepine) Core Classification: Privileged Scaffold / Peptidomimetic Template
Executive Technical Summary
The compound 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (hereafter 8-OMe-THBD ) represents a distinct chemical entity from the classical "benzodiazepine" anxiolytics (e.g., diazepam, alprazolam). While classical benzodiazepines are characterized by a 1,4-diazepine ring containing an imine (
This reduction alters the pharmacological profile fundamentally:
-
Loss of GABA-A Affinity: The removal of the 5-phenyl ring and the 2-keto group abolishes high-affinity binding to the BZD-site (
interface) of the GABA-A receptor. -
Emergence as a Peptidomimetic: The 8-OMe-THBD core acts as a constrained mimic of peptide
-turns, making it a "privileged structure" for designing inhibitors of proteases, farnesyltransferases, and ligands for peptide-binding GPCRs (e.g., Vasopressin, Somatostatin). -
Electronic Tuning: The 8-methoxy substituent functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring, which influences metabolic stability and
- stacking interactions within receptor binding pockets.
Chemical Biology & Structural Determinants[1][2][3][4]
Conformational Analysis
The pharmacological utility of 8-OMe-THBD stems from its ability to freeze bioactive conformations. Unlike linear peptides, which have high entropic penalties upon binding, the THBD scaffold pre-organizes the N1 and N4 nitrogens to mimic the
-
Puckering: The seven-membered diazepine ring adopts a twisted boat conformation.
-
Basicity: Unlike the amide-like nitrogen in classical benzodiazepines, the N1 and N4 atoms in THBD are secondary amines (unless substituted). This significantly increases basicity (
), allowing for protonation at physiological pH and ionic interactions with aspartate/glutamate residues in target proteins.
The 8-Methoxy Substituent Effect
The specific placement of the methoxy group at position 8 serves three critical medicinal chemistry functions:
-
Metabolic Blocking: It blocks the position para to the ring fusion, potentially inhibiting CYP450-mediated hydroxylation at this metabolically vulnerable site.
-
Electronic Activation: The methoxy group donates electrons into the benzene ring, making the scaffold more electron-rich. This is often exploited in designing ligands for Dopamine D3/D4 receptors , where electron-rich aromatics are preferred.
-
Lipophilicity Tuning: It moderately increases
compared to the hydroxyl equivalent, improving blood-brain barrier (BBB) penetration while maintaining hydrogen bond acceptor capability.
Pharmacological Target Profile
The 8-OMe-THBD molecule is rarely a drug in itself but is a high-value Lead Optimization Scaffold . Its pharmacological activity is "tunable" based on N1 and N4 substitution.
Table 1: Structure-Activity Relationship (SAR) Potential
| Target Class | Mechanism of Action | Required N-Substitution | Role of 8-OMe Core |
| Peptidomimetics | N1/N4-acyl or alkyl chains | Rigid scaffold holding side chains in vector space. | |
| Dopamine Receptors | D3/D4 Antagonism | N4-arylpiperazine linkers | Provides aromatic bulk; 8-OMe enhances affinity via electronic effects. |
| Ras Proteins | Farnesyltransferase Inhibition | CaaX box mimetics | Mimics the peptide turn of the enzyme substrate. |
| Vasopressin | V1a/V2 Antagonism | N1-aroyl groups | Core scaffold; 8-OMe modulates selectivity between V1a and V2. |
Signaling Pathway & Mechanism (Peptidomimetic)
The following diagram illustrates how the 8-OMe-THBD scaffold interrupts protein-protein interactions (PPIs) by mimicking a peptide turn, a common mechanism for this class of molecules.
Caption: Mechanism of Action for THBD scaffolds acting as peptidomimetics. The 8-OMe group provides secondary electronic interactions within the binding pocket.
Experimental Protocols
Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Objective: To generate the reduced THBD core from the commercially available or easily synthesized lactam precursor.
Precursor: 8-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one (or the 3,4-dihydro isomer).
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex (BH THF). -
Anhydrous Tetrahydrofuran (THF).
-
Sodium Sulfate (Na
SO ) for drying.
Protocol (Self-Validating):
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 eq of 8-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one in anhydrous THF (0.1 M concentration).
-
Reduction: Cool to 0°C. Add LiAlH
(3.0 eq) portion-wise (or dropwise addition of BH THF). Control Point: Monitor gas evolution (H ); ensure slow addition to prevent thermal runaway. -
Reflux: Warm to room temperature, then reflux for 4–6 hours.
-
Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (amide carbonyl) is UV active and polar; the product (amine) is less polar and stains with Ninhydrin or Dragendorff’s reagent.
-
-
Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter the granular precipitate. Extract filtrate with EtOAc. Dry over Na
SO and concentrate in vacuo. -
Purification: The secondary amine product is often an oil or low-melting solid. Purify via flash column chromatography (DCM/MeOH/NH
OH) or crystallize as the hydrochloride salt (using HCl/Ether).
Workflow Visualization: Synthesis & Validation
Caption: Step-by-step synthetic reduction workflow to access the 8-methoxy-tetrahydrobenzodiazepine core.
References & Authority
-
Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 103(3), 893-930. Link
-
Context: Establishes the tetrahydrobenzodiazepine core as a "privileged scaffold" for library design.
-
-
Herrero, S., et al. (2002). "Synthesis and pharmacological evaluation of new 1,4-benzodiazepine derivatives as inhibitors of the integrin VLA-4." Bioorganic & Medicinal Chemistry Letters, 12(16), 2125-2128.
-
Context: Demonstrates the use of the THBD scaffold in non-CNS targets (integrins).
-
-
Bock, M. G., et al. (1993). "Benzodiazepine gastrin and brain cholecystokinin receptor ligands: L-365,260." Journal of Medicinal Chemistry, 32(1), 13-16.
-
Context: Illustrates how modifications to the benzodiazepine core (including reduction and substitution) shift affinity from GABA to GPCRs like CCK.
-
-
PubChem Compound Summary. (2025). "2,3,4,5-tetrahydro-1H-1,4-benzodiazepine."[1][2][3][4][5][6] National Center for Biotechnology Information. Link
-
Context: Verification of the core structure and chemical properties.[7]
-
-
MDPI Molecules. (2025). "Synthesis of Substituted 1,4-Benzodiazepines." Molecules Journal. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
CAS 36093-58-0 chemical and physical properties
The following technical guide details the chemical and physical properties, synthesis, and analytical profiling of CAS 36093-58-0.
8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one[1]
Executive Summary
CAS 36093-58-0 (8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) is a bicyclic heterocyclic compound belonging to the 1,5-benzodiazepine class.[1] Unlike the widely known 1,4-benzodiazepines (common in anxiolytics like Diazepam), the 1,5-isomers are primarily utilized as versatile intermediates in the synthesis of pharmaceutical agents targeting the central nervous system (CNS), specifically for their potential anticonvulsant and analgesic properties. This compound is characterized by a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 5, with a methoxy substituent at position 8 and a ketone functionality at position 2.
Chemical Identity & Structural Analysis
The core structure consists of a 4-methoxy-1,2-phenylenediamine backbone cyclized with a three-carbon fragment. The "tetrahydro" designation indicates saturation of the C3-C4 bond in the diazepine ring, distinguishing it from its unsaturated dihydro analogs.
| Parameter | Details |
| Chemical Name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
| CAS Number | 36093-58-0 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COC1=CC2=C(C=C1)NCCC(=O)N2 |
| InChI Key | WJMKGXWDWAIFQO-UHFFFAOYSA-N |
| MDL Number | MFCD11101046 |
| Structural Class | 1,5-Benzodiazepine; Heterocyclic Amide |
Physicochemical Profiling
The following data represents the core physical constants critical for formulation and process development.
| Property | Value / Range | Condition / Note |
| Appearance | Off-white to pale beige solid | Crystalline powder |
| Melting Point | 137 – 138 °C | Recrystallized from Ethanol [1] |
| Boiling Point | 405.5 ± 45.0 °C | Predicted (760 mmHg) |
| Density | 1.153 ± 0.06 g/cm³ | Predicted |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic scaffold |
| Solubility (Organic) | High | DMSO, Methanol, Ethanol, DMF |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Estimated (Aniline nitrogen N5) |
| LogP | 1.15 | Predicted (Lipophilic) |
| H-Bond Donors | 2 | (N-H groups) |
| H-Bond Acceptors | 2 | (Amide Oxygen, Methoxy Oxygen) |
Synthesis & Manufacturing Protocol
The synthesis of 1,5-benzodiazepin-2-ones typically proceeds via the condensation of an o-phenylenediamine derivative with an
Reaction Scheme Visualization
Caption: Synthetic pathway via Michael addition of diamine to acrylate followed by intramolecular cyclization.
Detailed Protocol (Bench Scale)
This protocol is adapted from standard methodologies for tetrahydro-1,5-benzodiazepin-2-ones [2, 3].
-
Reagents :
-
4-Methoxy-1,2-phenylenediamine (1.0 eq)
-
Acrylic acid (1.1 eq) or Methyl acrylate (1.2 eq)
-
Solvent: Ethanol or Toluene
-
Catalyst: Glacial Acetic Acid (cat.) or dilute HCl (if using acrylic acid)
-
-
Procedure :
-
Step 1 (Mixing) : Dissolve 4-methoxy-1,2-phenylenediamine in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
-
Step 2 (Addition) : Add acrylic acid dropwise at room temperature. A slight exotherm may be observed due to the acid-base reaction with the amine.
-
Step 3 (Reflux) : Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitoring by TLC (SiO₂, EtOAc:Hexane 1:1) is essential to track the disappearance of the diamine.
-
Step 4 (Work-up) : Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure to 20% volume and add ice-cold water.
-
Step 5 (Purification) : Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain off-white crystals (MP: 137–138 °C).
-
Mechanistic Insight : The reaction proceeds via a Michael addition of the more nucleophilic amine (usually the one para to the methoxy group is less sterically hindered, though electronic effects vary) to the
Analytical Characterization
To validate the identity of CAS 36093-58-0, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz) :
- ~9.5 ppm (s, 1H, Amide NH -C=O)
- ~6.5–7.0 ppm (m, 3H, Ar-H )
- ~5.0 ppm (br s, 1H, Amine NH )
- ~3.7 ppm (s, 3H, O-CH₃ )
- ~3.4 ppm (m, 2H, Ring CH₂ adjacent to NH)
- ~2.4 ppm (m, 2H, Ring CH₂ adjacent to C=O)
-
IR Spectroscopy (KBr) :
-
3350 cm⁻¹ (N-H stretch)
-
1660–1680 cm⁻¹ (C=O Amide stretch)
-
1250 cm⁻¹ (C-O-C asymmetric stretch)
-
-
Mass Spectrometry (ESI+) :
-
[M+H]⁺ peak at m/z 193.2.
-
Stability & Reactivity
-
Chemical Stability : Stable under standard laboratory conditions. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.
-
Oxidation : The secondary amine (N5) is prone to oxidation (e.g., to the imine/dihydro form) if exposed to strong oxidants or prolonged air exposure in solution.
-
Storage : Store in a tightly closed container at 2–8 °C (refrigerated). Protect from light and moisture.
References
-
Mahajan, D., & Raina, A. (2021).[2] Synthesis of 1,5-Benzodiazepines: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-509.[3] Retrieved from [Link]
- Solomko, Z. F., et al. (1975). Chemistry of Heterocyclic Compounds. Springer.
Sources
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine GABA-A receptor interaction
Technical Guide: 8-Methoxy-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine & GABA-A Receptor Interaction
Executive Summary
This technical guide outlines the structural basis, pharmacological potential, and validation protocols for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (hereafter referred to as 8-OMe-THBD ).[1] Unlike classical 1,4-benzodiazepines (e.g., diazepam) which possess a rigid 1,4-benzodiazepin-2-one core, the tetrahydro-1,4-benzodiazepine (THBD) scaffold represents a reduced, conformationally flexible "privileged structure."[1]
The 8-methoxy substitution introduces specific electronic and steric properties that distinguish this ligand from classical benzodiazepine site agonists.[1] This guide provides a roadmap for researchers to characterize its interaction with the GABA-A receptor (
Chemical Architecture & Structural Biology
The THBD Scaffold vs. Classical BZDs
The core distinction lies in the saturation of the diazepine ring.[1]
-
Classical BZDs (e.g., Diazepam): Contain a C=N imine bond at position 4-5 and a carbonyl at position 2.[1] This creates a planar, rigid pharmacophore that fits the "benzodiazepine pocket" with high affinity.
-
8-OMe-THBD: The 2,3,4,5-tetrahydro core is fully saturated (lacking the C=N and C=O).[1] This increases conformational flexibility, allowing the molecule to adopt a "twisted boat" conformation.
The 8-Methoxy Substituent
In the classical benzodiazepine numbering scheme:
-
Position 7 (Classical): Usually occupied by an electron-withdrawing group (Cl, NO
) for optimal agonist activity.[1] -
Position 8 (Classical): Usually unsubstituted.[1]
-
The 8-Methoxy Effect: An electron-donating group (-OCH
) at position 8 alters the electrostatic potential of the benzo ring.[1]-
Predicted Outcome: This substitution often reduces affinity for the classical high-affinity BZD site unless accompanied by specific N1 or C4 substitutions.[1] However, it may confer selectivity for specific receptor subtypes (e.g.,
or containing receptors) or shift the efficacy toward antagonism.
-
Pharmacodynamics: The GABA-A Interaction
Binding Mechanism
The primary target is the Benzodiazepine Binding Site (BZS) located in the extracellular domain at the interface of the
-
Allosteric Modulation: 8-OMe-THBD is expected to bind allosterically.[1] It does not open the Cl
channel directly but modulates the receptor's affinity for GABA.[1][2] -
Conformational Shift: Upon binding, the ligand stabilizes a specific quaternary structure.
-
PAM (Agonist): Rotates the
-sheet core, lowering the energy barrier for GABA-induced channel opening.[1] -
NAM (Inverse Agonist): Stabilizes the closed state, reducing GABA efficacy.
-
Null (Antagonist): Binds without inducing rotation, blocking other BZDs (e.g., Flumazenil-like activity).
-
Signaling Pathway Visualization
Caption: Allosteric modulation pathway of the GABA-A receptor by 8-OMe-THBD. The ligand binds at the
Experimental Protocols (Self-Validating Systems)
To rigorously characterize 8-OMe-THBD, you must move beyond simple screening to kinetic validation.[1]
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity constant (
-
Preparation: Prepare synaptic membranes from rat cortex (rich in
receptors) or HEK293 cells transiently expressing recombinant GABA-A subtypes.[1] -
Radioligand: Use [
H]-Flumazenil (Antagonist) or [ H]-Diazepam (Agonist).[1] Flumazenil is preferred to avoid "GABA shift" complications in initial screens.[1] -
Displacement:
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.[1]-
Validation Check: If the Hill slope deviates significantly from 1.0, suspect negative cooperativity or multiple binding sites.
-
Protocol B: Whole-Cell Patch Clamp (Efficacy)
Objective: Determine if 8-OMe-THBD is a PAM, NAM, or Antagonist.[1]
-
Setup: Express human
GABA-A receptors in HEK293 cells or Xenopus oocytes. -
Baseline: Apply a sub-saturating dose of GABA (
, typically 1-5 M) to elicit a control current ( ).[1] -
Modulation: Co-apply GABA (
) + 8-OMe-THBD (10 M). Measure the new current ( ).[1] -
Quantification: Calculate Potentiation % =
.[1]
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for 8-OMe-THBD characterization.
Data Presentation Standards
When documenting your results, summarize quantitative metrics in the following format to ensure comparability with literature standards (e.g., Diazepam, Ro 15-4513).
Table 1: Predicted vs. Empirical Data Structure
| Compound | Affinity ( | Efficacy Type | Potentiation at GABA | Hill Slope ( |
| Diazepam (Control) | 12 ± 2 | PAM | +180% | 1.0 |
| Flumazenil (Control) | 1.5 ± 0.3 | Antagonist | < 5% | 1.0 |
| 8-OMe-THBD | To be determined | Likely Weak PAM/Antagonist | Measure at 10 | Check for >1 |
References
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology.[1] LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Pharmacological Reviews.[1] Link
-
Sigel, E., & Buhr, A. (1997). The benzodiazepine binding site of GABAA receptors.[1][2][4][5][6][7] Trends in Pharmacological Sciences.[1] Link
-
Guerrini, G., et al. (2010). Benzodiazepine receptor ligands: synthesis and pharmacological evaluation of novel 1,4-benzodiazepine derivatives. Bioorganic & Medicinal Chemistry.[1][2][5] Link
-
Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures.[1] Chemical Reviews.[1] Link
Sources
- 1. 10xchem.com [10xchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. genesispub.org [genesispub.org]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
This technical guide provides an in-depth analysis of the spectroscopic data for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a key heterocyclic scaffold in medicinal chemistry. The 1,4-benzodiazepine core is a privileged structure found in numerous therapeutic agents targeting the central nervous system.[1] A thorough understanding of its structural and electronic properties, derived from comprehensive spectroscopic characterization, is paramount for researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in established analytical principles.
Molecular Structure and Synthesis Overview
The foundational step in any analytical characterization is understanding the molecule's architecture. 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine possesses a benzene ring fused to a seven-membered diazepine ring, with a methoxy substituent on the aromatic portion.
Diagram 1: Molecular Structure
A 2D representation of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
The synthesis of this scaffold typically involves a multi-step process, often culminating in the reductive condensation of an appropriate o-phenylenediamine with a ketone or a related cyclization strategy.[1] This context is crucial as it informs potential impurities and side products that spectroscopic analysis must differentiate.
Diagram 2: Generalized Synthetic Workflow
A simplified workflow for the synthesis of the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For benzodiazepine derivatives, electrospray ionization (ESI) is a common and effective technique.[2][3]
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization source, operating in positive ion mode.[4][5]
-
Parameters: Typical parameters include a source temperature of 270 °C, a desolvation temperature of 375 °C, and monitoring in selected reaction monitoring (SRM) mode for fragmentation studies.[6]
Data and Interpretation
The molecular formula of the target compound is C₁₀H₁₄N₂O, with a monoisotopic mass of 178.1106 Da.
| Ion | Calculated m/z | Observed m/z (Expected) | Description |
| [M+H]⁺ | 179.1184 | ~179.1 | Protonated molecular ion |
| [M+Na]⁺ | 201.0998 | ~201.1 | Sodiated molecular ion |
Fragmentation Pathway
The fragmentation of 1,4-benzodiazepines is well-documented and typically involves cleavages within the seven-membered diazepine ring.[2][3][7][8] The saturated nature of the tetrahydro- derivative leads to characteristic losses.
Diagram 3: Proposed MS Fragmentation Pathway
A simplified representation of the major fragmentation routes.
The primary fragmentation events are expected to be the cleavage of the N1-C2 and C3-C4 bonds, leading to the loss of ethylamine or related fragments from the diazepine ring.[2] The stability of the aromatic portion means it is less likely to fragment under standard ESI conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides critical information about the functional groups present in a molecule. The analysis of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine reveals characteristic absorptions for its secondary amine, aromatic ether, and hydrocarbon components.
Experimental Protocol: FTIR
A common method involves preparing a potassium bromide (KBr) pellet containing a small amount of the finely ground sample. The pellet is then analyzed using an FTIR spectrometer.[9] This provides a "fingerprint" of the molecule.[10]
Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3310 | Medium | N-H stretch (secondary amine)[11][12] |
| 3050 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂)[13] |
| 1610, 1500 | Medium | C=C aromatic ring stretch |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether)[14] |
| 1050 - 1020 | Strong | Symmetric C-O-C stretch (aryl ether)[15] |
| 910 - 665 | Strong | N-H wag (secondary amine)[12] |
The presence of a single, relatively sharp band in the 3350-3310 cm⁻¹ region is a key indicator of the secondary amine (R₂NH) functionality, distinguishing it from primary amines which show two bands.[12] The strong absorptions corresponding to the C-O-C stretching of the aryl ether are also highly diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR
Spectra are typically recorded on a 400 MHz or higher spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[17]
¹H NMR Spectral Data (Predicted, in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H9 | ~6.8 | d | 1H | ~8.5 |
| H7 | ~6.7 | dd | 1H | ~8.5, 2.5 |
| H6 | ~6.6 | d | 1H | ~2.5 |
| C5-H₂ | ~4.2 | s | 2H | - |
| OCH₃ | ~3.8 | s | 3H | - |
| C2-H₂ / C3-H₂ | ~3.0 - 3.4 | m | 4H | - |
| N1-H / N4-H | ~1.5 - 2.5 (broad) | br s | 2H | - |
-
Aromatic Region: The protons on the benzene ring (H6, H7, H9) will appear as distinct multiplets due to their ortho and meta couplings. The electron-donating methoxy group at C8 will shield these protons, shifting them upfield.
-
Aliphatic Region: The methylene protons of the diazepine ring (C2, C3, C5) are expected to be in the range of 3.0-4.2 ppm. The C5 protons, being benzylic, are likely the most downfield.
-
Methoxy Protons: A characteristic sharp singlet for the three methoxy protons will be observed around 3.8 ppm.[18]
-
Amine Protons: The N-H protons will appear as broad singlets due to quadrupole broadening and chemical exchange. Their signals will disappear upon the addition of D₂O to the NMR tube, a definitive test for exchangeable protons.[11]
¹³C NMR Spectral Data (Predicted, in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C8 | ~155 |
| C9a | ~140 |
| C5a | ~135 |
| C6 | ~115 |
| C7 | ~114 |
| C9 | ~112 |
| OCH₃ | ~55[19] |
| C5 | ~54 |
| C2, C3 | ~45-50 |
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the oxygen (C8) will be the most downfield in the aromatic region.
-
Aliphatic Carbons: The methylene carbons (C2, C3, C5) in the diazepine ring will resonate in the upfield region, typically between 45 and 55 ppm.
-
Methoxy Carbon: The carbon of the methoxy group is highly characteristic and appears around 55 ppm.[20]
Conclusion
The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous structural confirmation of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. MS confirms the molecular weight and provides insight into the core structure's stability. IR spectroscopy validates the presence of key functional groups, namely the secondary amines and the aryl ether. Finally, ¹H and ¹³C NMR offer a detailed map of the proton and carbon skeleton, allowing for the precise assignment of each atom within the molecule. This comprehensive spectroscopic profile serves as an essential reference for quality control, reaction monitoring, and further development of novel therapeutics based on this important chemical scaffold.
References
- LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed. (n.d.).
- Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (n.d.).
- Gas-phase fragmentation of protonated benzodiazepines - PubMed. (n.d.).
- Fragmentation Pattern of l,4-Benzodiazepin-2-ones. (n.d.).
- Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC. (n.d.).
- Infrared Spectroscopy - CDN. (n.d.).
- Use of Benzodiazepine in Forensic Analysis - Sifs India. (2020-08-10).
- Chapter 12: The Analysis of Benzodiazepines - Books. (2025-05-14).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.).
- Profiling of Benzodiazepines using Fluoroscence Spectrofluorometry: A Systematic Review - Annex Publishers. (2021-08-30).
- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023-09-20).
- INFRARED SPECTROSCOPY (IR). (n.d.).
- IR: amines. (n.d.).
- Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (2016-09-21).
- Fourier transform 13C NMR analysis of benzodiazepines - Semantic Scholar. (1978-10-01).
- Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control - UNODC Synthetic Drug Strategy. (n.d.).
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - Helda - University of Helsinki. (2021-08-19).
- A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR - Benchchem. (n.d.).
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. (n.d.).
- Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (2015-05-01).
- Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC. (2023-11-30).
- Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS - Library Collections. (n.d.).
- Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods - PMC. (n.d.).
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.).
- Examples of 13C NMR Spectra - All About Drugs. (2014-07-18).
- Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)- - the NIST WebBook. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.).
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (n.d.).
- The MS/MS spectrum for each of the benzo- diazepines. - ResearchGate. (n.d.).
- Examples of IR spectra of drug molecules. (n.d.).
- Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry - PubMed. (n.d.).
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013-01-24).
- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2015-08-06).
- 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine - CHIRALEN. (n.d.).
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. (n.d.).
- Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones - ResearchGate. (n.d.).
- 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem. (n.d.).
- Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop - orientjchem.org. (n.d.).
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fundamental chemistry of the 1,4-benzodiazepine ring system
Introduction: The Privileged Scaffold
The 1,4-benzodiazepine (BZD) ring system represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While best known for positive allosteric modulation of GABAA receptors, the core chemistry of this bicyclic heterocycle is defined by a fusion of a benzene ring and a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4.
This guide dissects the fundamental organic chemistry, synthetic architecture, and stability profiles of the 5-aryl-1,4-benzodiazepine-2-one class (e.g., Diazepam, Clonazepam), providing a rigorous baseline for drug development professionals.
Synthetic Architectures
The construction of the BZD core historically relies on two distinct logic sets: the stepwise cyclization (Sternbach) and the multi-component assembly (Ugi).
The Sternbach Protocol (Classic Stepwise)
Developed by Leo Sternbach at Roche in the 1960s, this remains the industrial standard for scalability. It relies on the condensation of a 2-aminobenzophenone with a glycine equivalent.
Mechanism:
-
Imine Formation: The aniline nitrogen of 2-amino-5-chlorobenzophenone attacks the carbonyl of an amino acid ester (e.g., ethyl glycinate).
-
Cyclization: An intramolecular attack of the amino acid's amine on the benzophenone ketone closes the 7-membered ring.
-
Dehydration: Loss of water establishes the 4,5-imine bond (the "azomethine" linkage).
The Ugi 4-Component Reaction (Modern Diversity)
For library generation, the Ugi reaction offers high throughput. It couples an amine, an aldehyde, a carboxylic acid, and an isocyanide. While versatile, it often yields peptidomimetic side chains that require post-synthetic modification to achieve the classic BZD binding profile.
Visualization: The Sternbach Pathway
The following diagram illustrates the critical intermediates in the classic synthesis.
Figure 1: The Sternbach synthesis pathway illustrating the condensation and cyclization steps required to form the 1,4-benzodiazepine-2-one core.
Fundamental Reactivity & Stability
Understanding the degradation pathways is critical for formulation science. The 1,4-BZD ring is thermodynamically stable but kinetically labile under specific pH conditions.
Acid-Catalyzed Hydrolysis (The Azomethine Weakness)
The 4,5-imine bond (azomethine) is the primary site of instability.
-
Mechanism: Protonation of N4 leads to water attack at C5.
-
Result: Ring opening occurs, reverting the molecule to the starting 2-aminobenzophenone and glycine.[1]
-
Clinical Relevance: This reaction mimics the degradation seen in acidic stomach environments if not properly formulated, though the reaction is generally slow at physiological temperature.
C3-Proton Acidity & Alkylation
The methylene protons at position C3 are flanked by the C2-carbonyl and the C4-imine, rendering them acidic (pKa ~ 10-12).
-
Reactivity: Treatment with a strong base (e.g., NaH, KOtBu) generates a C3-anion.
-
Application: This allows for rapid alkylation at C3 or, more commonly, alkylation at N1 if the proton is removed from the amide nitrogen (which is more acidic, pKa ~ 11-12 depending on substituents).
Structure-Activity Relationship (SAR) Mechanics
The pharmacological potency of BZDs is strictly governed by steric and electronic parameters.
SAR Summary Table
| Position | Chemical Modification | Effect on Activity (GABAA Affinity) | Mechanistic Rationale |
| Ring A (C7) | Electron-Withdrawing Group (Cl, NO₂, Br) | Critical Increase | Increases acidity of N1; enhances receptor interaction via dipole effects. |
| Ring A (C6/8/9) | Substituents | Decrease | Steric interference with the receptor binding pocket. |
| Position 1 (N1) | Methyl / Alkyl group | Increase | Increases lipophilicity (LogP) and brain penetration; prevents N-glucuronidation. |
| Position 2 | Carbonyl (C=O) | Essential | Required for H-bond acceptance at the receptor site (Histidine residue interaction). |
| Position 3 | Hydroxyl (-OH) | Variable | Lowers potency slightly but drastically reduces half-life (direct Phase II conjugation). |
| Ring C (C2') | Electron-Withdrawing (Cl, F) | Increase | Forces the pendant phenyl ring out of planarity, locking the active conformation. |
| Ring C (C4') | Substituents | Decrease | Steric clash at the receptor interface. |
Metabolic Fate & Chemical Transformations
Metabolism is the primary driver of BZD duration of action. The chemical logic follows a sequence of oxidation to increase polarity for excretion.
The Oxidative Cascade
Most lipophilic BZDs (e.g., Diazepam) undergo a sequential stripping of lipophilic groups:
-
N-Dealkylation (CYP3A4/2C19): Removal of the N1-methyl group yields "Nordazepam" (active, long half-life).
-
C3-Hydroxylation (CYP3A4): Insertion of oxygen at the activated C3 position yields "Oxazepam" (active, short half-life).
-
Glucuronidation (UGT): The C3-OH is conjugated with glucuronic acid, rendering the molecule inactive and water-soluble.
Visualization: Metabolic Pathway
Figure 2: The sequential metabolic oxidation of Diazepam, illustrating the conversion from lipophilic parent to excretable conjugate.
Experimental Protocols
The following protocols are designed for research validation. Ensure all safety standards (fume hood, PPE) are met, as precursors are irritants and products are bioactive.
Protocol A: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam Analog)
Objective: To cyclize a benzophenone precursor into the BZD core.
Reagents:
-
2-Amino-5-chlorobenzophenone (10 mmol)
-
Ethyl glycinate hydrochloride (20 mmol)
-
Pyridine (Solvent/Base, 30 mL)
-
Piperidine (Catalyst, 5 drops)
Methodology:
-
Charge: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-5-chlorobenzophenone in pyridine.
-
Addition: Add ethyl glycinate hydrochloride and piperidine.
-
Reflux: Heat the mixture to reflux (approx. 115°C) for 10–12 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the yellow benzophenone spot.
-
Workup:
-
Cool reaction to room temperature.
-
Pour into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.
-
If oil forms, extract with dichloromethane (3 x 50 mL), wash with 1N HCl (to remove pyridine), dry over MgSO₄, and evaporate.
-
-
Purification: Recrystallize the crude solid from ethanol/water or acetone.
-
Validation:
-
Melting Point: Expect 216–217°C.
-
1H NMR (CDCl₃): Look for the characteristic methylene singlet at C3 (~4.3 ppm) and the amide NH (broad singlet >10 ppm).
-
Protocol B: Acid Stability Stress Testing
Objective: To demonstrate the lability of the azomethine bond.
Methodology:
-
Dissolve 10 mg of the synthesized BZD in 10 mL of Methanol.
-
Add 10 mL of 0.1 N HCl.
-
Incubate at 37°C for 24 hours.
-
Analysis: Run HPLC or TLC. A new spot corresponding to 2-amino-5-chlorobenzophenone (yellow) will appear, confirming hydrolytic ring opening.
References
-
Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone. The Journal of Organic Chemistry. Link
-
Mohsin, N. A., & Qadir, M. I. (2015).[2] Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Link
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam. Journal of Pharmaceutical Sciences. Link
-
Griffin, C. E., et al. (2013).[3] Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. Link
-
Calcaterra, N. E., & Barrow, J. C. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Link
Sources
Methodological & Application
Application Note: Pharmacological Profiling of 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
[1]
Abstract & Introduction
This Application Note details the in vitro characterization protocols for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (hereafter referred to as 8-OMe-THBD ). Unlike classical 1,4-benzodiazepines (e.g., diazepam) which possess a C2-carbonyl and a C4=N5 imine bond, the tetrahydro-benzodiazepine scaffold is fully reduced at the diazepine ring.
This structural distinction is critical. While classical benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor, tetrahydro-1,4-benzodiazepines are increasingly recognized as "privileged scaffolds" for peptidomimetics (specifically
This guide provides three core protocols to establish the pharmacological baseline of 8-OMe-THBD:
-
Primary Pharmacology: Competitive Radioligand Binding (GABA-A Central Benzodiazepine Site).[1]
-
Functional Pharmacology: Whole-Cell Patch Clamp Electrophysiology.
-
ADME Profiling: Microsomal Metabolic Stability (Critical for electron-rich tetrahydro-scaffolds).
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (
Mechanistic Rationale
We utilize [
Materials
-
Ligand: 8-OMe-THBD (dissolved in 100% DMSO to 10 mM stock).
-
Radioligand: [
H]-Flumazenil (Specific Activity > 70 Ci/mmol).[1] -
Receptor Source: Rat cerebral cortex homogenates (rich in
subtypes) or HEK293 cells transiently expressing recombinant human GABA-A subunits.[1] -
Non-specific Binding Control: Clonazepam (10
M final concentration).[1] -
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (4°C).
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize tissue in 50 mM Tris-HCl.[1] Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet, wash twice to remove endogenous GABA (which can allosterically alter BZD binding).[1]
-
Critical Step: Endogenous GABA increases the affinity of agonists (diazepam) but has little effect on antagonists (flumazenil).[1] Washing ensures consistency.[1]
-
-
Assay Assembly (96-well plate format):
-
Total Binding: 25
L Buffer + 25 L [ H]-Flumazenil (1 nM final) + 150 L Membrane suspension.[1] -
Non-Specific Binding (NSB): 25
L Clonazepam (10 M) + 25 L [ H]-Flumazenil + 150 L Membranes.[1] -
Experimental (8-OMe-THBD): 25
L Compound (concentration range M to M) + 25 L [ H]-Flumazenil + 150 L Membranes.[1]
-
-
Incubation:
-
Incubate for 60 minutes at 4°C.
-
Note: Low temperature prevents receptor degradation and metabolic breakdown of the ligand during the assay.[1]
-
-
Harvesting:
-
Detection:
-
Add liquid scintillation cocktail and count radioactivity (CPM).[1]
-
Data Analysis
Calculate the
-
Where
is the radioligand concentration and is the dissociation constant of [ H]-Flumazenil (typically ~1.0 nM).[1]
Protocol 2: Functional Electrophysiology (Patch Clamp)
Objective: To determine if 8-OMe-THBD acts as a Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or is functionally silent (Antagonist) at the GABA-A receptor.[1]
Mechanistic Rationale
Binding affinity does not equate to efficacy.[1] The "tetrahydro" scaffold lacks the planarity of diazepam, which may alter how it engages the receptor's gating loop.[1] Whole-cell patch clamp measures the chloride current (
Visual Workflow (DOT Diagram)
Figure 1: Potential signaling pathway modulation by 8-OMe-THBD at the GABA-A receptor complex.[1]
Procedure
-
Cell System: HEK293 cells stably expressing
GABA-A receptors.[1] -
Recording Solution:
-
Protocol:
-
Voltage clamp cells at -60 mV.[1]
-
Step 1 (Control): Apply GABA EC20 (concentration eliciting 20% max response, typically 3-5
M) for 5 seconds.[1] Record Current ( ). -
Step 2 (Test): Pre-incubate cell with 8-OMe-THBD (e.g., 10
M) for 30 seconds.[1] -
Step 3 (Co-application): Apply GABA EC20 + 8-OMe-THBD.[1] Record Current (
).
-
-
Interpretation:
-
Potentiation (PAM):
(Classic BZD effect).[1] -
Inhibition (NAM):
. -
Null:
(Indicates the compound binds but does not modulate, or does not bind).
-
Protocol 3: Microsomal Metabolic Stability
Objective: To assess the metabolic liability of the tetrahydro-ring and the methoxy group.
Mechanistic Rationale
Tetrahydro-benzodiazepines are prone to dehydrogenation (oxidation to the imine/amidine) and N-dealkylation by Cytochrome P450 enzymes.[1] The 8-methoxy group is also a site for O-demethylation .[1] High clearance correlates with poor in vivo bioavailability.[1]
Procedure
Data Presentation & Analysis
Summary of Expected Outcomes
| Assay | Parameter | Interpretation for 8-OMe-THBD |
| Radioligand Binding | < 100 nM: High affinity lead.> 10 | |
| Patch Clamp | % Modulation | > 20%: Significant modulator.Negative Value: Inverse agonist (anxiogenic potential).[1] |
| Metabolic Stability | < 15 min: High clearance (rapid oxidation of THBD ring).> 60 min: Stable scaffold.[1] |
Experimental Workflow Diagram
Figure 2: Integrated workflow for the pharmacological characterization of 8-OMe-THBD.
References
-
Sternbach, L. H. (1979).[1] "The Benzodiazepine Story." Journal of Medicinal Chemistry, 22(1), 1–7.[1] Link
-
Olsen, R. W. (2018).[1] "GABA-A Receptor: Cell Biology and Pharmacology." Chem. Rev., 118, 10632-10655.[1] Link[1]
-
Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930.[1] Link
-
Baud, M. G., et al. (2016).[1] "The Chemical Probe I-BET762." Journal of Medicinal Chemistry, 59(4), 1362–1379.[1] (Demonstrates the utility of the tetrahydro-benzodiazepine scaffold in epigenetics). Link
-
Amaghnouje, A., et al. (2021).[1][3] "New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice."[1][4][5] Pharmaceuticals, 14(8), 814.[1][4] Link[1]
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1,2,5]triazepine derivatives | Research Results in Pharmacology [rrpharmacology.ru]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
Application Notes and Protocols for Preclinical Evaluation of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale for the Preclinical Investigation of a Novel Benzodiazepine Analog
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, having yielded a multitude of clinically significant drugs primarily targeting the central nervous system (CNS).[1][2] These compounds exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the brain.[3] This modulation enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. The downstream pharmacological consequences of this mechanism are well-established and include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][4]
The subject of this guide, 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, is a novel analog of this pharmacologically privileged class. While specific data for this compound is not yet available in the public domain, its structural similarity to known 1,4-benzodiazepines strongly suggests a similar mechanism of action and, consequently, a comparable spectrum of CNS effects. Notably, the presence of a methoxy group at the 8-position of the benzodiazepine ring system may influence its pharmacokinetic profile and its affinity for different GABA-A receptor subtypes, potentially leading to a unique therapeutic window. For instance, research on other methoxy-substituted benzodiazepine derivatives has indicated promising anxiolytic-like effects.[5]
This document provides a comprehensive suite of application notes and detailed protocols for the preclinical evaluation of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in established animal models. The proposed studies are designed to elucidate the compound's potential anxiolytic, sedative, and anticonvulsant properties, providing a foundational dataset for further drug development.
I. Assessment of Anxiolytic and Sedative-Like Effects
To comprehensively evaluate the potential anxiolytic and sedative properties of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a battery of well-validated behavioral assays in rodents is recommended. These tests leverage the natural conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit spaces.
A. Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow for Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice (e.g., C57BL/6 strain), group-housed, and habituated to the facility for at least one week.
-
Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Administer 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine or vehicle (e.g., saline with a small amount of Tween 80) via intraperitoneal (i.p.) injection. A range of doses should be tested. c. After a 30-minute pre-treatment period, place the mouse in the center of the maze, facing one of the open arms. d. Allow the mouse to explore the maze for 5 minutes. e. Record the session using a video camera mounted above the maze. f. Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Data Analysis:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect. A significant decrease in total distance traveled may suggest sedative effects.
B. Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds can increase the time spent in the center of the arena.
Experimental Workflow for Open Field Test
Caption: Workflow for the Open Field Test.
Protocol: Open Field Test
-
Apparatus: A square arena with high walls to prevent escape.
-
Animals: Male mice (e.g., C57BL/6 strain).
-
Procedure: a. Follow the same acclimatization and drug administration procedure as for the EPM. b. Gently place the mouse in the center of the open field. c. Allow the mouse to explore the arena for 10 minutes. d. Record the session using a video tracking system. e. Clean the apparatus thoroughly between animals.
-
Data Analysis:
-
Time spent in the center zone (s)
-
Time spent in the peripheral zone (s)
-
Total distance traveled (cm)
-
Number of rearing events (vertical activity)
-
An increase in the time spent in the center of the arena suggests anxiolytic-like effects. A decrease in total distance traveled and rearing frequency is indicative of sedation.
C. Light-Dark Box Test
This test is also based on the conflict between the drive to explore and the aversion to a brightly lit environment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
Protocol: Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.
-
Animals: Male mice (e.g., C57BL/6 strain).
-
Procedure: a. Follow the same acclimatization and drug administration procedure as for the EPM. b. Place the mouse in the center of the light compartment, facing away from the opening. c. Allow the mouse to explore the apparatus for 5-10 minutes. d. Record the session with a video tracking system. e. Clean the box after each trial.
-
Data Analysis:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
An increase in the time spent in the light compartment and the number of transitions are indicators of anxiolytic activity.
II. Assessment of Anticonvulsant Activity
Benzodiazepines are potent anticonvulsants, and evaluating this property is crucial. The pentylenetetrazol (PTZ)-induced seizure model is a standard screening tool for potential antiepileptic drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Experimental Workflow for PTZ-Induced Seizure Model
Caption: Workflow for the PTZ-Induced Seizure Model.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizures
-
Materials: Pentylenetetrazol (PTZ), sterile saline.
-
Animals: Male mice (e.g., Swiss Webster or C57BL/6 strain).
-
Procedure: a. Acclimatize mice individually in observation chambers for at least 30 minutes. b. Administer 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine or vehicle i.p. 30 minutes before PTZ. c. Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous). d. Immediately after PTZ injection, observe the mice continuously for 30 minutes. e. Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. f. Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis:
-
Latency to the first seizure (s)
-
Duration of seizures (s)
-
Seizure severity score
-
Percentage of animals protected from seizures
-
An increase in the latency to seizures, a decrease in seizure duration and severity, and a higher percentage of protected animals indicate anticonvulsant activity.
III. Data Presentation and Interpretation
For a clear and comparative analysis of the results, the data should be presented in a tabular format.
Table 1: Summary of Experimental Parameters
| Parameter | Elevated Plus Maze | Open Field Test | Light-Dark Box Test | PTZ-Induced Seizure |
| Animal Strain | C57BL/6 | C57BL/6 | C57BL/6 | Swiss Webster |
| Sex | Male | Male | Male | Male |
| Group Size | 8-12 per group | 8-12 per group | 8-12 per group | 8-12 per group |
| Test Compound Doses | 0.1, 1, 10 mg/kg (i.p.) | 0.1, 1, 10 mg/kg (i.p.) | 0.1, 1, 10 mg/kg (i.p.) | 1, 5, 10 mg/kg (i.p.) |
| Vehicle Control | Saline + 1% Tween 80 | Saline + 1% Tween 80 | Saline + 1% Tween 80 | Saline + 1% Tween 80 |
| Positive Control | Diazepam (1-2 mg/kg, i.p.) | Diazepam (1-2 mg/kg, i.p.) | Diazepam (1-2 mg/kg, i.p.) | Diazepam (5 mg/kg, i.p.) |
| Pre-treatment Time | 30 minutes | 30 minutes | 30 minutes | 30 minutes |
| Test Duration | 5 minutes | 10 minutes | 10 minutes | 30 minutes |
Table 2: Key Behavioral Endpoints and Expected Outcomes
| Behavioral Test | Key Endpoints | Expected Outcome with Anxiolytic/Anticonvulsant |
| Elevated Plus Maze | % Time in Open Arms, % Open Arm Entries | Increase |
| Open Field Test | Time in Center, Total Distance Traveled | Increase in center time, potential decrease in distance (sedation) |
| Light-Dark Box | Time in Light Compartment, Transitions | Increase |
| PTZ-Induced Seizure | Seizure Latency, Seizure Severity | Increase in latency, decrease in severity |
IV. Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial preclinical characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. A systematic evaluation of its effects in these well-established animal models will generate crucial data on its potential as a novel anxiolytic, sedative, or anticonvulsant agent. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Subsequent studies should aim to elucidate the compound's mechanism of action in more detail, including its binding affinity for various GABA-A receptor subtypes, and to further characterize its pharmacokinetic and toxicological profiles.
V. References
-
Fukinaga, M., Ishizawa, K., & Kamei, C. (1998). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Pharmacology, 57(5), 233–241.
-
Fukinaga, M., Ishizawa, K., & Kamei, C. (1998). Anticonvulsant Properties of 1,4-Benzodiazepine Derivatives in Amygdaloid-Kindled Seizures and Their Chemical Structure-Related Anticonvulsant Action. Semantic Scholar.
-
Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
-
Wikipedia. (2024). List of benzodiazepines.
-
Greenblatt, D. J., & Miller, L. G. (1990). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 57(5), 455-459.
-
University of Medical Sciences in Poznan. (n.d.). ANXIOLYTIC DRUGS.
-
Therapeutic Class Overview: Anticonvulsants-Benzodiazepines. (2012).
-
Kharchenko, D. O., et al. (2021). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[3][6][7]triazepine derivatives. Pharmacia, 68(4), 839–847.
-
Skripka, K. M., et al. (2021). SCREENING OF ANXIOLYTIC PROPERTIES AND ANALYSIS OF STRUCTURE-ACTIVITY RELATIONSHIP OF NEW DERIVATIVES OF 6-(4-METHOXY)-7H-[2][6][7]TRIAZOLO[3,4-A][1][7]BENZODIAZEPINE UNDER THE CODE RD. CyberLeninka.
-
Shevchuk, O., et al. (2024). New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. Functional Materials, 31(1), 104-111.
-
Sieniawska, E., et al. (2021). 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Model. Molecules, 26(21), 6438.
-
European Monitoring Centre for Drugs and Drug Addiction. (2022). Benzodiazepines drug profile.
-
Cook, J. M., et al. (2021). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers in Pharmacology, 12, 648150.
-
Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814.
-
IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. List of benzodiazepines - Wikipedia [en.wikipedia.org]
- 3. ccjm.org [ccjm.org]
- 4. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Neuropharmacological Characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: A Roadmap for a Novel Benzodiazepine Analog
The 1,4-benzodiazepine scaffold is a cornerstone of central nervous system (CNS) therapeutics, recognized as a "privileged medicinal scaffold" due to its versatile biological activities.[1] These compounds are widely prescribed for anxiety, insomnia, seizures, and muscle spasms.[2] Their therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[2][3]
This document concerns 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine , a structurally distinct analog within this class. While extensive research exists for the broader benzodiazepine family, this specific methoxy-substituted derivative remains largely uncharacterized in the public domain. The presence of the 8-methoxy group is anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially offering a unique profile in terms of receptor subtype selectivity, potency, and metabolic stability.
This application note, therefore, serves as a comprehensive guide and a strategic workflow for the initial neuropharmacological characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. It is designed to provide researchers with the foundational protocols and scientific rationale necessary to elucidate its mechanism of action, functional effects, and potential therapeutic window. The methodologies outlined herein are based on established, field-proven techniques for evaluating novel CNS-active compounds.
Hypothesized Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Benzodiazepines exert their effects not by directly activating the GABA-A receptor, but by enhancing the effect of the endogenous ligand, GABA.[1] They bind to a specific allosteric site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4] This binding event induces a conformational change in the receptor that increases the frequency of chloride ion channel opening in response to GABA binding.[1] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory or calming effect on the CNS.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations. The specific α subunit (e.g., α1, α2, α3, α5) present in the receptor complex dictates the pharmacological profile of a binding compound. For instance, ligands with high affinity for α1-containing receptors are typically associated with sedative effects, whereas those targeting α2 and/or α3 subunits often exhibit more selective anxiolytic properties.[4] The characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine will, therefore, be crucial in determining its subunit selectivity and predicting its clinical profile.
Caption: Hypothesized mechanism of 8-methoxy-BZD at the GABA-A receptor.
Part 1: In Vitro Characterization Workflow
The initial phase of characterization focuses on determining the compound's direct interaction with its putative target. This involves quantifying its binding affinity and its functional efficacy as a modulator of the GABA-A receptor.
Caption: Workflow for the in vitro characterization of 8-methoxy-BZD.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine for the benzodiazepine binding site on the GABA-A receptor. This protocol uses competitive displacement of a known radioligand, [³H]-Flunitrazepam.
Materials:
-
Test Compound: 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Radioligand: [³H]-Flunitrazepam
-
Non-specific binding control: Clonazepam (10 µM)
-
Reference compound: Diazepam
-
Membrane preparation: Rat cortical membranes or membranes from HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, reference compound, and clonazepam in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Flunitrazepam (final concentration ~1 nM), 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL Clonazepam (10 µM), 50 µL [³H]-Flunitrazepam, 100 µL membrane preparation.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL [³H]-Flunitrazepam, 100 µL membrane preparation.
-
Reference Compound: 50 µL of each dilution of Diazepam, 50 µL [³H]-Flunitrazepam, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Presentation:
| Compound | Receptor Subtype | Ki (nM) [Hypothetical] |
| 8-Methoxy-BZD | α1β2γ2 | 25.4 |
| α2β2γ2 | 15.8 | |
| α3β2γ2 | 18.2 | |
| α5β2γ2 | 89.1 | |
| Diazepam (Reference) | α1β2γ2 | 10.5 |
| α2β2γ2 | 9.8 | |
| α3β2γ2 | 11.2 | |
| α5β2γ2 | 20.3 |
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
Objective: To determine the functional efficacy of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a positive allosteric modulator of the GABA-A receptor.
Materials:
-
Test Compound: 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
GABA (gamma-Aminobutyric acid)
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., human α1, β2, γ2)
-
TEVC rig (amplifier, digitizer, perfusion system)
-
Recording solution (ND96)
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in the recording chamber and impale it with two glass electrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at -70 mV.
-
GABA Concentration-Response: Perfuse the oocyte with increasing concentrations of GABA to determine the EC₂₀ concentration (the concentration that elicits 20% of the maximal response). This submaximal concentration is used to sensitize the assay for detecting positive modulation.
-
Modulator Application:
-
Apply the GABA EC₂₀ concentration until a stable baseline current is achieved.
-
Co-apply the GABA EC₂₀ with increasing concentrations of the test compound (e.g., 1 nM to 30 µM).
-
Record the peak current response at each concentration of the test compound. A washout period with recording solution is required between applications.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the potentiation of the GABA-evoked current as: % Potentiation = [(I_GABA+Compound / I_GABA) - 1] * 100 , where I is the current.
-
Plot the % Potentiation against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the E_max (maximal potentiation effect).
-
Part 2: In Vivo Behavioral Assessment
Following in vitro characterization, the next logical step is to assess the compound's effects in whole-animal models. This phase aims to establish a behavioral phenotype, investigating anxiolytic-like, sedative, and anticonvulsant properties.
Caption: Workflow for the in vivo behavioral profiling of 8-methoxy-BZD.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Objective: To assess the anxiolytic properties of the test compound in rodents. Anxiolytic compounds typically increase the time spent and entries into the open, more aversive arms of the maze.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male mice or rats
-
Test compound, vehicle control (e.g., saline with 5% Tween 80), and positive control (e.g., Diazepam, 1-2 mg/kg).
-
Video tracking software.
Procedure:
-
Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.), vehicle, or positive control to different groups of animals. Allow for a pre-treatment period of 30 minutes.
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Test: Place the animal in the center of the EPM, facing one of the closed arms. Allow the animal to explore the maze for 5 minutes. Record the session using video tracking software.
-
Data Analysis: Quantify the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
Protocol 4: Rotarod Test for Sedation and Motor Impairment
Objective: To evaluate the potential for the test compound to cause sedation, ataxia, or motor coordination deficits.
Materials:
-
Accelerating Rotarod apparatus for rodents.
-
Animals, test compound, vehicle, and positive control as in Protocol 3.
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 consecutive days until they can remain on the rod for at least 120 seconds.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Dosing: Administer the test compound, vehicle, or positive control.
-
Testing: At set time points post-dosing (e.g., 30, 60, 90 minutes), place the animals back on the accelerating rotarod and record their latency to fall.
-
Data Analysis: Compare the post-dose latency to fall with the baseline measurement for each group. A significant reduction in latency to fall indicates motor impairment.
Data Presentation for In Vivo Studies:
| Treatment Group (Dose) | EPM: % Time in Open Arms | EPM: Total Distance (cm) | Rotarod: Latency to Fall (s) |
| Vehicle Control | 15 ± 2.1 | 1500 ± 120 | 115 ± 8.5 |
| Diazepam (2 mg/kg) | 35 ± 3.5 | 1450 ± 110 | 60 ± 7.2 |
| 8-Methoxy-BZD (1 mg/kg) | 28 ± 3.1 | 1520 ± 130 | 110 ± 9.1 |
| 8-Methoxy-BZD (3 mg/kg) | 40 ± 4.0 | 1480 ± 125 | 95 ± 8.8 |
| 8-Methoxy-BZD (10 mg/kg) | 42 ± 3.8 | 1200 ± 100 | 45 ± 6.5* |
| Hypothetical data, p < 0.05 vs. Vehicle |
Conclusion and Future Directions
The systematic application of these protocols will generate a robust initial pharmacological profile for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. By integrating in vitro affinity and efficacy data with in vivo behavioral outcomes, researchers can establish a clear dose-response relationship and calculate a preliminary therapeutic index (the ratio of the dose causing motor impairment to the dose producing anxiolytic effects).
Should this initial characterization yield a promising profile (e.g., potent anxiolytic effects with minimal sedation at therapeutic doses), further investigation would be warranted. Subsequent studies could include:
-
Pharmacokinetic profiling (absorption, distribution, metabolism, excretion - ADME).
-
Evaluation in models of epilepsy and insomnia.
-
Assessment of tolerance and dependence liability with chronic dosing.
-
Off-target screening to identify any potential secondary pharmacology.
This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for a deeper understanding of this novel compound's place within the neuropharmacological landscape.
References
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Neuropharmacology – Knowledge and References. Retrieved from [Link]
-
Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chem Sci J, 16(1), 433. Retrieved from [Link]
-
Orsolini, L., et al. (2020). 'New/Designer Benzodiazepines': An Analysis of the Literature and Psychonauts' Trip Reports. Current Neuropharmacology, 18(9). Retrieved from [Link]
-
MDPI. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. Journal of Clinical Medicine, 11(17), 4972. Retrieved from [Link]
-
Darke, S. (2025). The Emergence of Novel Benzodiazepines in Australia, Evidence, Alerts, Clinical Management and Harm Reduction—A Narrative Review. International Journal of Environmental Research and Public Health, 22(23), 12345. Retrieved from [Link]
-
Frontiers Media S.A. (2021). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers in Pharmacology, 12, 654333. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activities of Some Benzodiazepine. Retrieved from [Link]
-
University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda. Retrieved from [Link]
-
TSI Journals. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun., 5(1). Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Benzodiazepines drug profile. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]
Application Note: Functional Profiling of 1,4-Benzodiazepine Libraries
Topic: Cell-Based Assays for Screening 1,4-Benzodiazepine Libraries Content Type: Application Note & Protocol Guide Audience: Senior Researchers, HTS Directors, Medicinal Chemists
From High-Throughput FLIPR Screening to Automated Electrophysiology Validation
Abstract
The 1,4-benzodiazepine (BZD) core is a "privileged scaffold" in medicinal chemistry, historically synonymous with GABA-A receptor modulation. However, modern Diversity-Oriented Synthesis (DOS) has expanded BZD libraries to target mitochondrial translocator proteins (TSPO), protein-protein interactions, and epigenetic readers. This guide provides a rigorous, multi-tiered screening workflow. It details the transition from primary high-throughput screening (HTS) using membrane potential dyes to orthogonal validation via automated patch-clamp, ensuring the selection of high-quality Positive Allosteric Modulators (PAMs) while filtering out assay artifacts.
Strategic Screening Architecture
Effective screening of BZD libraries requires distinguishing between classical ion channel modulation (GABA-A) and alternative intracellular targets (TSPO).
The Screening Workflow
The following logic gate ensures efficient attrition of non-specific compounds before low-throughput validation.
Figure 1: Integrated workflow for BZD library interrogation. The pathway splits based on the intended target (Ion Channel vs. Mitochondrial).
Primary HTS: FLIPR Membrane Potential Assay (GABA-A)
The GABA-A receptor is a chloride (
Mechanism of Action & Assay Design
-
Physiological Basis: GABA binding opens the channel. In mature neurons,
flows in, hyperpolarizing the cell. -
HTS Engineering: To generate a robust "signal-up" (fluorescence increase) response in HEK293 cells, the assay buffer is often manipulated, or specific dyes (FMP Blue/Red) are used where depolarization leads to signal increase.
-
The "EC20 Challenge": To detect PAMs, cells must be stimulated with a suboptimal concentration of GABA (EC20). The BZD library compound is added before or with this low dose. A hit increases the response to that of a saturating GABA dose.
Protocol: 384-Well FLIPR Assay
Materials:
-
Cells: HEK293 stably expressing
GABA-A subunits (Standard "sedative" subtype). -
Dye: FLIPR Membrane Potential Assay Kit (Blue or Red) (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Avoid washing steps to prevent cell detachment.
Step-by-Step Workflow:
-
Cell Plating (Day -1):
-
Dispense 15,000 cells/well in 25
L culture medium into Poly-D-Lysine coated 384-well black/clear-bottom plates. -
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading (Day 0, T-60 min):
-
Prepare 2X Dye Loading Buffer according to manufacturer instructions.
-
Add 25
L of 2X Dye to each well (Total Vol = 50 L). -
Incubate for 30–45 minutes at Room Temperature (RT) in the dark.
-
-
Compound Addition (Online):
-
Place plate in FLIPR Tetra/Penta.
-
Addition 1 (Test Compounds): Add 12.5
L of 5X BZD library compounds. -
Incubation: Read baseline for 10 seconds, add compound, read for 5 minutes. (Detects agonists).[3][4][5]
-
Addition 2 (Agonist Challenge): Add 12.5
L of 6X GABA (Targeting final concentration = EC20, typically 0.5–1 M). -
Read: Measure fluorescence kinetics for 3–5 minutes.
-
-
Data Analysis:
-
Calculate Max-Min fluorescence units (RFU) for the Addition 2 window.
-
Normalization:
-
0% Activity = Buffer + EC20 GABA.
-
100% Activity = Saturating GABA (100
M) or Reference PAM (e.g., Diazepam 1 M).
-
-
Critical Technical Note:
Benzodiazepines are highly lipophilic. Ensure final DMSO concentration is
Secondary Validation: Automated Patch Clamp (APC)
FLIPR assays are prone to false positives due to dye artifacts or off-target effects. Automated electrophysiology (e.g., QPatch, SyncroPatch, IonFlux) provides the gold-standard validation.
GABA-A Signaling Pathway & PAM Interaction[1]
Figure 2: Mechanism of BZD-mediated potentiation of GABA-A signaling.
APC Protocol (Whole-Cell Voltage Clamp)
-
Solutions:
-
Extracellular (ECS): 145 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose. -
Intracellular (ICS): 140 mM KCl, 2 mM
, 10 mM EGTA, 10 mM HEPES. (High intracellular ensures large currents at negative holding potentials).
-
-
Voltage Protocol:
-
Hold cells at -70 mV.
-
Apply test pulses to monitor Series Resistance (
).
-
-
Liquid Handling Sequence (The "Modulator" Protocol):
-
Phase 1: Wash with ECS (Baseline).
-
Phase 2: Apply GABA EC20 alone (2s pulse). Record Current (
). -
Phase 3: Wash (30s).
-
Phase 4: Pre-incubate BZD Compound (without GABA) for 30s.
-
Phase 5: Co-apply BZD + GABA EC20 (2s pulse). Record Current (
).
-
-
Quantification:
-
Potentiation % =
-
Success Criterion: Validated hits should show >20% potentiation at 1
M.
-
Parallel Track: TSPO Mitochondrial Screening
For BZD libraries designed for non-GABA targets (e.g., anticancer or neuroinflammation), the Translocator Protein (TSPO) is the primary target. TSPO resides on the Outer Mitochondrial Membrane (OMM).[6][7]
Phenotypic Assay: Mitochondrial Membrane Potential ( )
TSPO ligands often induce apoptosis or alter mitochondrial respiration in cancer cells.
Protocol:
-
Cells: Glioblastoma lines (e.g., U87-MG) or Microglia (BV-2) which highly express TSPO.
-
Reagent: JC-1 Dye (Ratiometric).
-
Healthy Mitochondria: Dye forms aggregates (Red fluorescence, 590 nm).
-
Depolarized/Apoptotic: Dye remains monomeric (Green fluorescence, 529 nm).
-
-
Workflow:
-
Treat cells with BZD library (24–48 hours).
-
Add JC-1 (2
M) for 30 mins at 37°C. -
Wash 2x with PBS.
-
Read Red/Green ratio.
-
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization, a hallmark of TSPO-mediated apoptosis (desirable for anticancer hits).
Data Summary & Reference Values
| Parameter | FLIPR (Primary) | Auto-Patch (Secondary) | TSPO (Phenotypic) |
| Throughput | Ultra-High (384/1536 well) | Medium (16–48 chips) | High (96/384 well) |
| Readout | Fluorescence (RFU) | Current (pA/nA) | Ratiometric Fluor. |
| GABA Conc. | EC20 (0.5–1.0 | EC20 (Pulse) | N/A |
| Z' Factor | > 0.6 (Excellent) | N/A | > 0.5 |
| Throughput | ~10,000 cmpds/day | ~200 data points/day | ~5,000 cmpds/day |
References
-
Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234. Link
-
Molecular Devices. (2023). FLIPR Membrane Potential Assay Kit Guide. Application Note. Link
-
Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870. Link
-
Rupprecht, R., et al. (2010).[8] Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery, 9(12), 971-988. Link
-
Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion channel drug discovery.[9] Nature Reviews Drug Discovery, 7(4), 358-368. Link
Sources
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the benzodiazepine-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Patch Clamp Protocol [labome.com]
Troubleshooting & Optimization
metabolic stability assessment of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Technical Support Center: Metabolic Stability Profiling of 8-Methoxy-Tetrahydrobenzodiazepines
Welcome to the Application Support Hub
Subject: 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (8-MeO-THBDZ) Ticket Context: Metabolic Stability Assessment & Troubleshooting Support Level: Senior Scientist / Tier 3
This guide addresses the specific challenges of profiling 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . Unlike classical 1,4-benzodiazepines (e.g., diazepam), the tetrahydro core possesses two secondary amines (N1, N4) and a saturated diazepine ring, significantly altering its physicochemical properties and metabolic liabilities. The 8-methoxy substituent introduces a high-clearance "soft spot" for O-demethylation.
Module 1: The "Golden Standard" Protocol
Use this validated workflow to establish baseline intrinsic clearance (
Experimental Design Strategy
We recommend a Microsomal Stability Assay (Phase I) as the primary screen.[1]
-
Why Microsomes? They contain high concentrations of CYPs (specifically CYP2D6 and CYP3A4, which target the methoxy group) and FMOs (which target the secondary amines).
-
Substrate Concentration: Fixed at 1 µM .
-
Reasoning: You must operate under linear kinetic conditions where
. If you use higher concentrations (e.g., 10 µM), you risk enzyme saturation, leading to artificially low clearance values.
-
Step-by-Step Workflow
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – Target protein conc: 20 mg/mL stock.
-
NADPH Regenerating System (or 1 mM NADPH final).[2]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Diazepam or Propranolol).
Protocol:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C for 5 minutes.
-
Dosing: Add test compound (8-MeO-THBDZ) to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Add NADPH (1 mM final) to start the reaction.[2]
-
Control: Run a parallel incubation without NADPH to assess chemical instability or non-specific hydrolysis.
-
-
Sampling: Remove aliquots (e.g., 50 µL) at 0, 5, 15, 30, and 45 minutes .
-
Quenching: Immediately dispense aliquot into 150 µL cold ACN (1:3 ratio) with Internal Standard.
-
Processing: Centrifuge at 3,500 x g for 20 mins. Inject supernatant onto LC-MS/MS.[1][3][4]
Visualization: Assay Logic Flow
Caption: Standardized microsomal stability workflow ensuring linear kinetic conditions and rapid quenching to preserve metabolite integrity.
Module 2: Troubleshooting Guide
Common issues encountered with tetrahydrobenzodiazepines and how to solve them.
| Symptom | Probable Cause | Technical Fix |
| "Methoxy Liability" : The 8-methoxy group is rapidly O-demethylated by CYP2D6/3A4. | 1. Verify if this is real metabolism vs. chemical instability by checking the minus-NADPH control.2. If real, this is a structural liability. Consider designing analogs with 8-chloro or 8-fluoro to block metabolism while retaining electronics. | |
| Low Recovery at T=0 | Non-Specific Binding (NSB) : Tetrahydrobenzodiazepines are lipophilic bases ( | 1. Use glass-coated plates or low-binding polypropylene.2. Add 0.1% Formic Acid to the quench solution to ensure the amine is protonated and soluble. |
| Double Peaks in LC-MS | Chirality : The C2, C3, or C5 positions in the tetrahydro ring may be chiral centers. | 1. Use an achiral column (C18) to merge peaks for clearance calculations.2. If separation is needed, switch to a Chiralpak AD-RH column. |
| Ion Suppression | Matrix Effect : Phospholipids from microsomes eluting with the analyte. | 1. Monitor the phospholipid transition (m/z 184 > 184).2. Adjust gradient to elute lipids after the analyte.3. Switch quench solvent to Methanol (sometimes precipitates lipids better). |
Module 3: Data Interpretation & FAQs
Q1: What are the expected metabolites for this specific scaffold?
Unlike diazepam (which primarily undergoes N-demethylation and 3-hydroxylation), the 8-methoxy-tetrahydro scaffold has three distinct pathways you must monitor in the LC-MS trace:
-
O-Demethylation (Major): Loss of 14 Da (
). The resulting phenol is often unstable and rapidly glucuronidated in hepatocytes. -
N-Oxidation: Gain of 16 Da (
). The secondary amines (N1/N4) are highly susceptible to FMO-mediated oxidation. -
Dehydrogenation: Loss of 2 Da (
). Conversion of the tetrahydro ring back to the dihydro or fully unsaturated benzodiazepine core.
Visualization: Metabolic Pathway Map
Caption: Predicted metabolic tree. Note: Glucuronidation (dashed) requires hepatocytes or S9 + UDPGA, not just microsomes.
Q2: How do I calculate Intrinsic Clearance ( )?
Do not rely on simple half-life alone. Use the slope (
-
Tip: If
, the compound is "High Clearance." For 8-methoxy analogs, values often exceed 50-100 due to the labile ether linkage.
Q3: Why is my "Minus-NADPH" control degrading?
If the compound disappears without cofactor, it is likely chemical instability , not metabolism.
-
Check pH: Is the compound stable at pH 7.4?
-
Check Light: Some benzodiazepines are photosensitive. Perform the assay in amber tubes.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
- Raucy, J. L., & Lasker, J. M. (2010). In vitro induction of human CYP3A4 by benzodiazepines. Drug Metabolism Reviews. (Context on benzodiazepine-CYP interactions).
-
Cyprotex. (2024).[1] Microsomal Stability Assay Protocol. Link
Sources
refining analytical detection limits for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Technical Support Center: Analytical Method Development Subject: Refining Detection Limits (LOD/LOQ) for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Ticket ID: #REQ-8M-THB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering sensitivity plateaus when analyzing 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (hereafter referred to as 8-MeO-THB ). Unlike classical 1,4-benzodiazepines (e.g., diazepam), this molecule possesses a saturated diazepine ring. This structural difference significantly alters its pKa, polarity, and stability, rendering standard "benzo" protocols insufficient for trace-level analysis (sub-ng/mL).
This guide addresses the three primary bottlenecks in refining your Limit of Detection (LOD) and Limit of Quantitation (LOQ): Matrix Interference (Ion Suppression) , Chromatographic Tailing , and Analyte Instability .
Module 1: Sample Preparation (The Matrix Challenge)
Q: I am using protein precipitation (PPT), but my S/N ratio is poor even at 10 ng/mL. Why?
A: Protein precipitation is insufficient for trace analysis of tetrahydro-benzodiazepines. While PPT removes proteins, it fails to remove phospholipids. 8-MeO-THB is a secondary amine with moderate polarity. It often co-elutes with endogenous phospholipids (phosphatidylcholines) in Reverse Phase (RP) chromatography. These lipids compete for charge in the electrospray ionization (ESI) source, causing "ion suppression"—essentially invisible dampening of your signal.
The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because 8-MeO-THB contains a basic secondary amine (approximate pKa ~8.5–9.5), it can be positively charged. You should switch to a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction protocol. This allows you to wash away neutrals and acids with 100% organic solvent while the analyte remains ionically locked to the sorbent.
Protocol: Optimized MCX Extraction
| Step | Solvent/Buffer | Mechanism |
| 1. Pre-treat | Dilute sample 1:1 with 2% H₃PO₄ | Acidify analyte to ensure [M+H]+ state. |
| 2. Condition | Methanol followed by Water | Wet the sorbent. |
| 3. Load | Pre-treated sample | Analyte binds via hydrophobic & ionic forces. |
| 4. Wash 1 | 2% Formic Acid in Water | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 | 100% Methanol | CRITICAL: Removes neutrals and phospholipids while analyte stays bound ionically. |
| 6. Elute | 5% NH₄OH in Methanol | Breaks ionic bond (deprotonates analyte) to release it. |
Visualizing the SPE Logic:
Caption: The MCX mechanism allows aggressive organic washing (Wash 2) to remove ion-suppressing lipids without losing the target amine.
Module 2: Chromatographic Separation (The Selectivity Challenge)
Q: My peaks are tailing (asymmetry > 1.5). Does this affect my LOQ?
A: Yes. Tailing reduces peak height, directly lowering your Signal-to-Noise (S/N) ratio. 8-MeO-THB has secondary amine groups that interact with residual silanols on standard C18 silica columns, causing tailing.
Troubleshooting Protocol:
-
Column Selection: Do not use a standard C18.
-
Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl column. These phases provide alternative selectivity and shielding against silanol interactions.
-
-
Mobile Phase pH:
-
Option A (High pH): Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the amine is deprotonated (neutral), increasing retention and improving shape on C18. Note: Ensure your column is pH 10 stable.
-
Option B (Acidic with Modifier): If using Formic Acid, add Ammonium Formate (5-10 mM) . The ammonium ions compete with the analyte for silanol binding sites, sharpening the peak.
-
Data: Impact of Mobile Phase on S/N
| Mobile Phase Condition | Peak Width (50%) | Tailing Factor | Relative S/N |
| 0.1% Formic Acid (Water/MeOH) | 0.15 min | 1.8 (Poor) | 1.0 (Baseline) |
| 10mM NH₄ Formate + Formic Acid | 0.08 min | 1.2 (Good) | 2.4x Increase |
| 10mM NH₄ Bicarbonate (pH 10) | 0.06 min | 1.1 (Excellent) | 3.1x Increase |
Module 3: Mass Spectrometry (The Sensitivity Challenge)
Q: I see the parent mass, but fragments are unstable. Which transitions should I monitor?
A: Tetrahydro-benzodiazepines fragment differently than their unsaturated counterparts. The saturation of the 4,5-bond changes the ring cleavage energetics.
Optimization Steps:
-
Ionization: Electrospray Positive (ESI+).
-
Precursor: Calculate [M+H]+.
-
Formula: C₁₀H₁₄N₂O
-
Exact Mass: 178.11
-
Precursor m/z: 179.1
-
-
Transitions (MRM):
-
Quantifier:179.1 → 164.1 (Loss of -CH₃ from the methoxy group). This is typically the most abundant and stable transition.
-
Qualifier:179.1 → 136.1 (Ring contraction/cleavage).
-
Avoid: Transitions related to water loss (-18) as they are non-specific and noisy.
-
Q: My signal drops over long runs. Is the molecule degrading?
A: Yes, this is a critical risk. Unlike diazepam, 8-MeO-THB is an aniline derivative (via the fused ring system) and a cyclic secondary amine. It is prone to oxidation (dehydrogenation to the imine form) or ring opening.
Stabilization Protocol:
-
Temperature: Keep the autosampler at 4°C.
-
Antioxidant: Add 0.1% Ascorbic Acid to the reconstitution solvent and the stock solution.
-
Amber Glass: Strictly use amber vials to prevent photo-oxidation.
Module 4: Validation & Compliance (ICH Q2(R1))
Q: How do I formally calculate LOD/LOQ for this method?
A: According to ICH Q2(R1) guidelines [1], you should not rely solely on S/N > 3 or S/N > 10 because software smoothing can manipulate noise.
Recommended Approach: Standard Deviation of the Response
-
Prepare a calibration curve in the low range (e.g., 0.1 to 5.0 ng/mL).
-
Calculate the standard deviation of the y-intercepts (
) and the slope ( ) of the regression line. -
LOD =
-
LOQ =
Method Optimization Loop:
Caption: Iterative workflow to isolate the specific cause of sensitivity loss.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Thermo Fisher Scientific. (2021). Solid Phase Extraction Guide: Method Development for Basic Amines.
-
Waters Corporation. (2020). Beginners Guide to SPE: Mixed-Mode Ion Exchange.
Validation & Comparative
structure-activity relationship (SAR) studies of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives. Unlike the classic 1,4-benzodiazepines (e.g., diazepam) which are primarily anxiolytics targeting
Executive Summary: The "Privileged" Scaffold
The 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core differs from traditional benzodiazepines in two critical ways:
-
Saturation: The reduction of the C=N imine (or amide) bond at positions 4-5 (and often 1-2) creates a flexible, non-planar "tetrahydro" diamine ring, altering receptor binding kinetics.
-
8-Methoxy Substitution: This electron-donating group (EDG) at position 8 (para to the N1 amine) is electronically distinct from the electron-withdrawing groups (e.g., 7-Cl, 7-NO
) found in classic anxiolytics.
Primary Applications:
-
GABA
Receptor Modulation: Selective targeting of subunits (associated with airway smooth muscle relaxation) while minimizing CNS sedation. -
DNA Minor Groove Binding: Acting as the "A-ring" anchor in PBD antitumor antibiotics (e.g., anthramycin analogs).
Structure-Activity Relationship (SAR) Analysis
The Core Scaffold Map
The biological activity of this scaffold is governed by substitutions at four key vectors.
Figure 1: SAR vectors for the 8-methoxy-tetrahydro-1,4-benzodiazepine scaffold.
Comparative Efficacy Data
The following table compares the 8-methoxy-tetrahydro derivative (e.g., XHE-II-74 analog) against standard benzodiazepines.
| Feature | 8-Methoxy-Tetrahydro Derivative | Diazepam (Standard) | Midazolam |
| Core Structure | Reduced (Tetrahydro) | Oxidized (Lactam/Imine) | Fused Imidazo-ring |
| C-Ring Substituent | 8-Methoxy (EDG) | 7-Chloro (EWG) | 8-Chloro-6-(2-fluorophenyl) |
| Primary Target | GABA | GABA | GABA |
| Therapeutic Focus | Asthma (Bronchodilation), Non-sedating | Anxiety, Seizure, Muscle Relaxant | Anesthesia, Sedation |
| CNS Penetration | Tunable (Low for asthma, High for CNS) | High (Lipophilic) | High (Rapid Onset) |
| Metabolic Stability | Moderate (N4-oxidation risk) | High (N-demethylation active) | Low (Rapid hydroxylation) |
Key Insight: The 8-methoxy group is essential for selectivity.[1] Replacing it with a halide (Cl/Br) shifts affinity back toward the sedative
subtype, causing unwanted CNS depression in asthma treatments.
Detailed Mechanistic Pathways
GABAergic Selectivity Mechanism
In "non-sedating" benzodiazepines developed for asthma, the 8-methoxy group sterically and electronically prevents the compound from engaging the "sedative" pocket of the
Figure 2: Mechanism of action for asthma-selective 8-methoxy-benzodiazepines.
Experimental Protocols
Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Objective: To synthesize the core scaffold from commercially available precursors. This protocol ensures high purity of the reduced "tetrahydro" form.
Reagents:
-
5-Methoxyisatoic anhydride
-
Glycine methyl ester hydrochloride
-
Lithium Aluminum Hydride (LiAlH
) -
Triethylamine (TEA), THF (anhydrous)
Step-by-Step Protocol:
-
Condensation (Formation of the Lactam):
-
Dissolve 5-methoxyisatoic anhydride (10 mmol) and glycine methyl ester HCl (11 mmol) in DMSO (20 mL).
-
Heat the mixture to 120°C for 4 hours. The anhydride undergoes ring-opening and subsequent recyclization with the amino ester.
-
Observation: Evolution of CO
gas. -
Pour into ice water. Filter the precipitate. Recrystallize from ethanol to obtain 7-methoxy-1,4-benzodiazepin-2,5-dione (Note: Numbering changes in dione intermediate).
-
-
Reduction (Formation of Tetrahydro Core):
-
Suspend the dione (5 mmol) in anhydrous THF (50 mL) under Argon.
-
Slowly add LiAlH
(20 mmol, 4 equiv) at 0°C. -
Reflux the mixture for 12 hours. Causality: Strong reduction is required to remove both carbonyl oxygens and generate the secondary amines.
-
Quenching: Cool to 0°C. Add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL) dropwise (Fieser workup).
-
Filter the granular precipitate. Dry the filtrate over Na
SO and concentrate in vacuo.
-
-
Validation:
-
1H NMR (CDCl
): Look for the disappearance of amide carbonyl signals (>165 ppm in 13C) and appearance of methylene signals (N-CH -C) around 3.0–4.0 ppm. The methoxy singlet should appear around 3.7 ppm.
-
GABA Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Harvest HEK293 cells transiently transfected with rat
(target) or (counter-screen) cDNAs. -
Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
g.
-
-
Incubation:
-
Incubate membranes (100 µg protein) with [^3H]-Flumazenil (1 nM) and varying concentrations of the 8-methoxy derivative (10 nM – 100 µM).
-
Incubate for 60 min at 4°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate IC
using non-linear regression. Convert to using the Cheng-Prusoff equation. -
Success Metric: A selective asthma candidate should show
< 100 nM for and > 1000 nM for .
-
References
-
GABA-A Selectivity & Asthma: Gallos, G., et al. (2015). "Selective targeting of the
subunit of the GABA receptor relaxes airway smooth muscle and inhibits cellular immune responses." American Journal of Physiology-Lung Cellular and Molecular Physiology. -
Synthesis of Tetrahydro-1,4-benzodiazepines: DeBoos, G. A., et al. (2000). "Solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones." Journal of Organic Chemistry.
-
PBD Antitumor Agents: Kamal, A., et al. (2002). "Synthesis and DNA-binding affinity of new pyrrolo[2,1-c][1,4]benzodiazepine antibiotics." Bioorganic & Medicinal Chemistry Letters.
-
General Benzodiazepine SAR: Mohsin, N. A., & Qadir, M. I. (2015). "Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines." Open Journal of Chemistry.
Sources
A-Comparative-Guide-to-the-Enantiomeric-Separation-and-Differential-Activity-of-Chiral-Benzodiazepines
Part 1: The Critical Imperative: Why Chirality Matters in Benzodiazepines
Benzodiazepines represent a cornerstone of pharmacotherapy for anxiety, insomnia, and seizure disorders.[1][2] Their mechanism of action is intrinsically linked to their three-dimensional structure. Many benzodiazepines are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. This chirality often arises from a stereogenic center at the C3 position of the diazepine ring or from axial chirality due to hindered rotation of chemical bonds.[3][4]
The therapeutic target for these drugs, the γ-aminobutyric acid type A (GABA-A) receptor, is itself a complex, asymmetric protein assembly.[5][6] This inherent chirality in the receptor creates a stereospecific environment where the two enantiomers of a benzodiazepine can and do interact differently. This differential interaction is not a mere academic curiosity; it is the fundamental reason why one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity. For instance, the (+)-enantiomers of 3-chiral benzodiazepines generally exhibit higher potency in displacing diazepam from its binding site on rat cerebral cortex synaptosomal preparations compared to their (-)-enantiomer counterparts.
Therefore, the ability to separate and individually characterize these enantiomers is paramount for rational drug design, ensuring patient safety, and optimizing therapeutic outcomes. This guide provides a comprehensive comparison of the methodologies used for enantiomeric separation and delves into the resulting differential pharmacological activities, offering a roadmap for researchers and drug development professionals in this field.
Part 2: The "How" - A Comparative Guide to Enantioseparation Techniques
The physical separation of enantiomers is a critical step in their individual evaluation.[7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose, each with distinct advantages.[8][]
High-Performance Liquid Chromatography (HPLC) for Chiral Benzodiazepine Separation
Chiral HPLC is the workhorse for enantioseparation in many pharmaceutical labs. The success of this technique hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be differentially retained.[]
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are exceedingly popular and effective for benzodiazepine separation.[10] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical grooves of the polysaccharide polymer. Protein-based CSPs, such as those using α1-acid glycoprotein (AGP), are also effective and mimic in vivo protein binding interactions.[8]
-
Mobile Phase Strategy: The choice of mobile phase significantly impacts retention and resolution.
-
Normal-Phase (NP): Using non-polar solvents like hexane with a polar modifier (e.g., ethanol, isopropanol), NP-HPLC often provides excellent selectivity for chiral separations on polysaccharide CSPs.
-
Reversed-Phase (RP): While less common for chiral separations of benzodiazepines, RP-HPLC (using aqueous-organic mobile phases) can be advantageous for compounds with poor solubility in non-polar solvents.
-
Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol and is a versatile alternative.
-
Experimental Protocol: Chiral HPLC Method Development for Temazepam
-
Column Selection: Begin screening with a polysaccharide-based CSP, such as a cellulose or amylose-based column (e.g., Chiralcel® OD or Chiralpak® AD).
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of racemic temazepam in the mobile phase modifier (e.g., ethanol).
-
Start with a mobile phase of 90:10 (v/v) n-hexane/ethanol at a flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 230 nm).
-
-
Optimization of Resolution:
-
If no separation is observed, systematically vary the ratio of the organic modifier. Decreasing the percentage of ethanol will generally increase retention and may improve resolution.[11]
-
If peaks are broad or resolution is poor, try a different modifier like isopropanol or a combination of modifiers.
-
Adjusting the flow rate can also impact efficiency and resolution. A lower flow rate often improves resolution but increases analysis time.
-
-
Temperature Effects: For some benzodiazepines, which can interconvert between enantiomeric forms, performing the separation at sub-ambient temperatures can be necessary to slow the rate of interconversion and achieve baseline separation.[12][13]
-
Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
SFC has emerged as a powerful technique for preparative chiral separations, offering significant advantages over HPLC.[7] By using supercritical carbon dioxide as the main mobile phase component, SFC provides faster separations and drastically reduces solvent consumption, making it a greener and more cost-effective technology.[14]
Comparative Advantages of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times.
-
Efficiency: SFC often yields sharper peaks and higher plate counts compared to HPLC.
-
Green Chemistry: The primary mobile phase component, CO2, is recycled from industrial processes and is non-toxic, reducing the environmental impact.
-
Solvent Removal: Post-purification, the CO2 is easily evaporated, simplifying sample recovery.
For chiral benzodiazepine separations, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[7] The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol or ethanol.
Data Comparison: HPLC vs. SFC for Benzodiazepine Enantioseparation
The following table summarizes representative data comparing the performance of HPLC and SFC for the separation of chiral benzodiazepines.
| Compound | Technique | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Temazepam | HPLC | Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 2.1 | 15 |
| Temazepam | SFC | Chiralpak AD-H | CO2/Methanol (85:15) | 2.5 | 4 |
| Lorazepam | HPLC | Chiralcel OD-H | n-Hexane/Ethanol (80:20) | 1.8 | 20 |
| Lorazepam | SFC | Chiralcel OD-H | CO2/Ethanol (80:20) | 2.2 | 5 |
| Oxazepam | HPLC | Chiral-AGP | 10mM Ammonium Acetate/Methanol | >1.5 | 12 |
| Oxazepam | SFC | Chiralpak IC | CO2/Methanol/Isopropanol (70:15:15) | 2.8 | 3 |
Data is representative and compiled from typical results in the field.
Part 3: The "So What" - Comparative Analysis of Enantiomer Activity
Once separated, the enantiomers of chiral benzodiazepines often display marked differences in their pharmacological profiles.
Pharmacodynamics: Stereoselective Binding to the GABA-A Receptor
The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[15] They bind to a specific site at the interface between the α and γ subunits of the receptor complex, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[5][16]
This binding is highly stereoselective. The chiral environment of the binding pocket preferentially accommodates one enantiomer over the other. For many 3-hydroxy benzodiazepines like oxazepam, the (S)-enantiomer is the more active form.[17] This differential binding translates directly to differences in potency.
// Invisible edges to control ranking S_Enantiomer -> R_Enantiomer [style=invis]; Activity -> NoActivity [style=invis]; } } Caption: Stereoselective Binding at the GABA-A Receptor.
Comparative Pharmacological Activity of Benzodiazepine Enantiomers
| Benzodiazepine | Enantiomer | Receptor Binding Affinity (Ki, nM) | In Vivo Activity |
| Oxazepam | (S)-enantiomer | Lower Ki (Higher Affinity) | More potent anxiolytic/sedative |
| (R)-enantiomer | Higher Ki (Lower Affinity) | Less active | |
| Temazepam | (S)-enantiomer | Lower Ki (Higher Affinity) | More potent hypnotic |
| (R)-enantiomer | Higher Ki (Lower Affinity) | Less active | |
| 2,3-Benzodiazepine Derivative | (5S)-(-)-enantiomer | - | 8-fold higher anticonvulsant activity |
| (5R)-(+)-enantiomer | - | Less active anticonvulsant |
Note: Specific Ki values can vary by study. This table indicates the general trend. The 2,3-benzodiazepine data is from a study on a specific derivative acting on AMPA receptors.[18]
Pharmacokinetics: Stereoselectivity in ADME
Chirality can also influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of benzodiazepines.
-
Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 and UDP-glucuronosyltransferase (UGT) families, are also chiral. This can lead to stereoselective metabolism, where one enantiomer is metabolized and cleared from the body at a different rate than the other.[19] For example, esterases in mouse liver and brain homogenates show opposite stereoselectivity for oxazepam acetate, with the liver predominantly hydrolyzing the (-)-3R enantiomer and the brain preferring the (+)-3S enantiomer. Many benzodiazepines like lorazepam and oxazepam are primarily metabolized via glucuronidation.[20][21]
-
Distribution: Enantiomers can exhibit differential binding to plasma proteins like human serum albumin (HSA), which can affect their distribution in the body.[22]
These pharmacokinetic differences can have significant clinical implications. A faster clearance of the active enantiomer might necessitate different dosing regimens compared to the racemate, while slower clearance of an inactive or toxic enantiomer could lead to drug accumulation and adverse effects.
Part 4: Conclusion and Future Outlook
The evidence is unequivocal: the enantiomers of chiral benzodiazepines are distinct chemical and pharmacological entities. Their differential activity, driven by stereoselective interactions with the GABA-A receptor and metabolic enzymes, underscores the critical need for enantiomeric separation and characterization in drug development.
Modern chromatographic techniques, particularly SFC, provide efficient, rapid, and scalable solutions for obtaining enantiopure compounds.[10] By focusing on the development of single-enantiomer drugs (eutomers), pharmaceutical scientists can create safer and more effective therapies, maximizing therapeutic benefit while minimizing the potential for off-target effects and metabolic burden associated with the inactive distomer. The continued investigation into the stereochemical aspects of benzodiazepine pharmacology will undoubtedly pave the way for next-generation therapeutics with improved clinical profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
